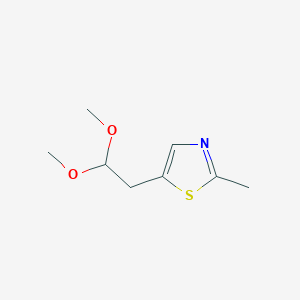

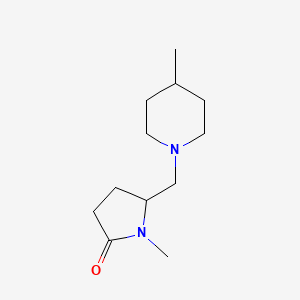

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel compounds often involves multi-step reactions starting from readily available materials. In the case of the aromatic diamine synthesized in paper , the process began with 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride. This diamine was then used to create a series of fluorinated polyamides through polymerization with various aromatic dicarboxylic acids. The Yamazaki reaction, a well-known method for polyamide synthesis, was employed, resulting in polymers with high inherent viscosities. This indicates a successful synthesis of high molecular weight materials.

Molecular Structure Analysis

The molecular structure of compounds can significantly influence their physical properties and reactivity. The study in paper introduced a trifluoromethyl pendent group into the diamine, which likely affects the solubility and electronic properties of the resulting polyamides. In paper , the regioselectivity of the N-ethylation reaction on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, highlighting the importance of molecular structure in determining reaction pathways and outcomes.

Chemical Reactions Analysis

Chemical reactions are at the heart of synthetic chemistry, and understanding their mechanisms is crucial. Paper delves into the regioselective ethylation of a 4-oxoquinoline derivative, a reaction of significance in medicinal chemistry due to the biological activities associated with these compounds. The study employed computational methods to explore the acid/base behavior and reaction paths, providing insights into the factors that govern selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials are directly related to their molecular structures and the nature of their synthesis. The polyamides described in paper exhibited outstanding solubility in various solvents, which is highly beneficial for processing and application. They could be cast into films with excellent mechanical properties, such as high tensile strength and flexibility. Additionally, these materials showed low dielectric constants, low water absorption, and high thermal stability, making them suitable for microelectronic applications. The presence of the trifluoromethyl group and the specific aromatic dicarboxylic acids used in the synthesis likely contributed to these desirable properties.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : Research into derivatives of diflunisal, including compounds structurally related to N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide, has demonstrated innovative synthesis techniques, showcasing the manipulation of difluorocyclohexyl and oxolane moieties. These synthesis methods have implications for the development of novel organic compounds with potential applications in drug design and materials science (Guang-xiang Zhong et al., 2010).

Crystal Structure Analysis : The crystallographic analysis of diflunisal derivatives provides insights into the molecular packing, intermolecular hydrogen bonding, and overall structural stability of compounds containing difluorocyclohexyl and oxolane structures. This analysis is crucial for understanding the physical properties of these compounds, which can influence their reactivity and potential applications in pharmaceuticals and materials (Guang-xiang Zhong et al., 2010).

Chemical Reactivity and Catalysis

- Gold Catalysis : The application of gold-catalyzed reactions to synthesize oxazole derivatives from carboxamide precursors illustrates the versatility of incorporating difluorocyclohexyl groups into heterocyclic frameworks. This approach highlights the potential for developing novel catalytic methods that can be applied to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Yingdong Luo et al., 2012).

Material Science and Antifouling Applications

- Polyamide Nanofiltration Membranes : Studies on the antifouling properties of polyamide nanofiltration membranes have revealed that the manipulation of carboxyl group density on the surface can significantly impact membrane performance. This research has direct implications for improving water purification technologies, where the reduction in surface carboxyl groups can lead to membranes with enhanced resistance to organic fouling (Yinghui Mo et al., 2012).

Pharmaceutical Research

- Cytotoxic Activities : Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural motifs with N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide, has explored their cytotoxic effects against cancer cell lines. Such studies contribute to the ongoing search for new chemotherapeutic agents and highlight the potential of difluorocyclohexyl-containing compounds in cancer research (Paula N. Kelly et al., 2007).

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAJIPLWNOTABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

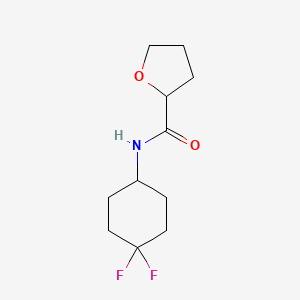

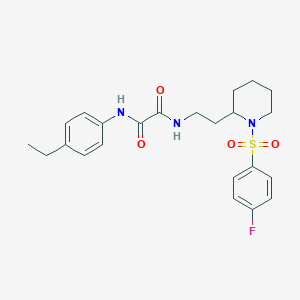

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)